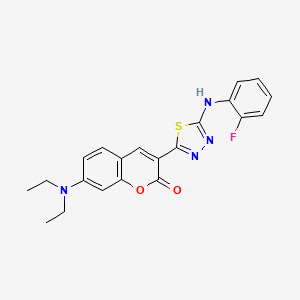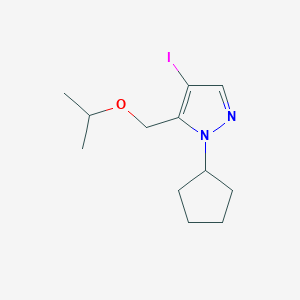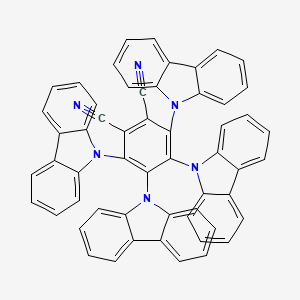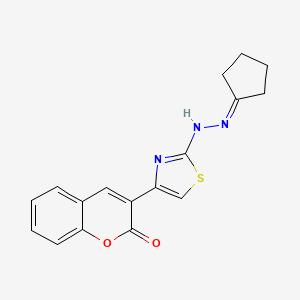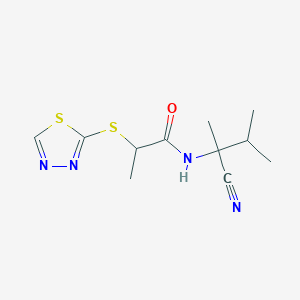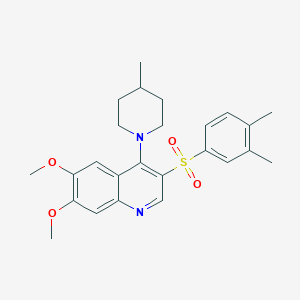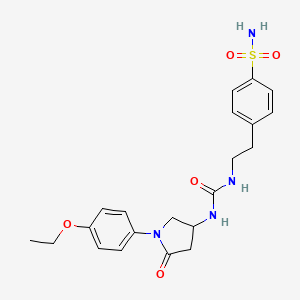
4-(2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including an ethoxyphenyl group, a pyrrolidinone group, a ureido group, an ethyl group, and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. It would likely exhibit resonance stabilization, particularly in the aromatic ring structures .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. These could include substitutions at the benzylic position, reactions involving the carbonyl group in the pyrrolidinone ring, and reactions involving the nitrogen in the ureido and sulfonamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of any chiral centers .Aplicaciones Científicas De Investigación
Carbonic Anhydrase IX Inhibitors for Anticancer Applications
A series of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, similar in structure to the compound , demonstrated significant inhibitory activity against human carbonic anhydrase IX (hCA IX), a membrane-bound tumor-associated enzyme. These compounds, particularly one with sub-nanomolar Ki of 0.91 nM, exhibit potential as anticancer agents, highlighting their relevance in the development of treatments targeting hCA IX-associated cancers (Nabih Lolak et al., 2019).
Antimetastatic Activity in Breast Cancer
Ureido-substituted benzenesulfonamides showed promising results in inhibiting hCA IX and XII isoforms and demonstrated significant antimetastatic activity in models of breast cancer metastasis. This suggests a potential for developing new antimetastatic drugs based on this chemical framework, offering insights into therapeutic strategies against aggressive tumor cells (F. Pacchiano et al., 2011).
Photochemical and Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield. These properties indicate its utility in photodynamic therapy (PDT) for cancer treatment, underscoring the versatility of benzenesulfonamide derivatives in medical applications beyond enzyme inhibition (M. Pişkin et al., 2020).
Anticonvulsant Action and Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives also exhibit potent inhibitory action against carbonic anhydrase isoforms relevant to epileptogenesis, with some showing effective seizure protection in animal models. This dual functionality underscores their potential in developing treatments for epilepsy and related neurological conditions (C. B. Mishra et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-2-30-18-7-5-17(6-8-18)25-14-16(13-20(25)26)24-21(27)23-12-11-15-3-9-19(10-4-15)31(22,28)29/h3-10,16H,2,11-14H2,1H3,(H2,22,28,29)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXNSSUMDSPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


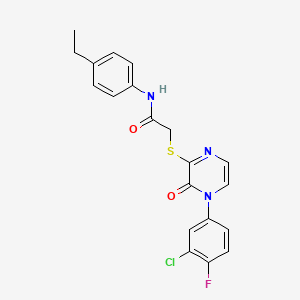
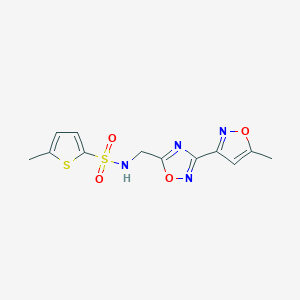
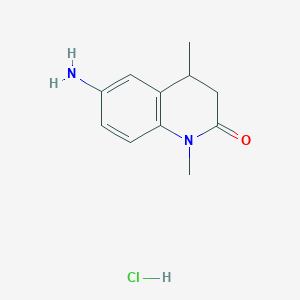
![methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2723919.png)
![ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2723921.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2723923.png)
